Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate
Overview
Description
Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate is a chemical compound with the molecular formula C11H15F3O5S and a molecular weight of 316.3 g/mol . It is known for its unique structure, which includes a trifluoromethylsulfonyloxy group attached to a cyclohexene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate typically involves the reaction of ethyl 2-cyclohexenylacetate with trifluoromethanesulfonic anhydride in the presence of a base . The reaction is carried out under inert atmosphere conditions at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond in the cyclohexene ring to a single bond.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group is known to enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-(trifluoromethylsulfonyl)cyclohex-3-enyl)acetate: Similar structure but lacks the oxygen atom in the sulfonyloxy group.
Ethyl 2-(4-(trifluoromethyl)cyclohex-3-enyl)acetate: Lacks the sulfonyloxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its trifluoromethylsulfonyloxy group, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[4-(trifluoromethylsulfonyloxy)cyclohex-3-en-1-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O5S/c1-2-18-10(15)7-8-3-5-9(6-4-8)19-20(16,17)11(12,13)14/h5,8H,2-4,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISNOPMWHKFMNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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